2,3,5,6-tetrafluoro-4-(methoxymethyl)benzaldehyde
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Overview
Description
2,3,5,6-tetrafluoro-4-(methoxymethyl)benzaldehyde is an organic compound with the molecular formula C9H6F4O2 and a molecular weight of 222.14 g/mol . This compound is characterized by the presence of four fluorine atoms and a methoxymethyl group attached to a benzaldehyde core. It is used in various chemical syntheses and has applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
One method for synthesizing 2,3,5,6-tetrafluoro-4-(methoxymethyl)benzaldehyde involves the reaction of 1,4-bis(methoxymethyl)-2,3,5,6-tetrafluorobenzene in a mixed solution of aqueous sulfuric acid and an organic carboxylic acid. The mixture undergoes ester-based hydrolysis under the action of an inorganic base, followed by hydroxyl-based methylation . This method is advantageous due to the availability of cheap reagents, mild reaction conditions, and high synthesis yield.
Industrial Production Methods
Industrial production of this compound can involve the selective methylation of 2,3,5,6-tetrafluoro-1,4-benzenedimethanol using inorganic bases in a water-immiscible organic solvent. The reaction mixture is then treated with dimethyl sulfate to yield the desired product .
Chemical Reactions Analysis
Types of Reactions
2,3,5,6-tetrafluoro-4-(methoxymethyl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: 2,3,5,6-tetrafluoro-4-(methoxymethyl)benzoic acid.
Reduction: 2,3,5,6-tetrafluoro-4-(methoxymethyl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,3,5,6-tetrafluoro-4-(methoxymethyl)benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the development of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2,3,5,6-tetrafluoro-4-(methoxymethyl)benzaldehyde involves its interaction with specific molecular targets. For instance, it can act as a precursor in the synthesis of insecticides like methoxymethylfluoropyrethroid, which exhibits high vapor activity against mosquitoes . The compound’s effects are mediated through its functional groups, which participate in various chemical reactions.
Comparison with Similar Compounds
Similar Compounds
- 2,3,5,6-tetrafluoro-4-methylbenzaldehyde
- 2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzaldehyde
- 2,3,5,6-tetrafluoro-4-(methoxymethyl)benzyl alcohol
Uniqueness
2,3,5,6-tetrafluoro-4-(methoxymethyl)benzaldehyde is unique due to the presence of both fluorine atoms and a methoxymethyl group, which confer distinct chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of various specialized compounds .
Properties
CAS No. |
1233245-08-3 |
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Molecular Formula |
C9H6F4O2 |
Molecular Weight |
222.1 |
Purity |
95 |
Origin of Product |
United States |
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